![molecular formula C14H18N2O5 B1379526 [(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate CAS No. 1982950-34-4](/img/structure/B1379526.png)

[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate

Descripción general

Descripción

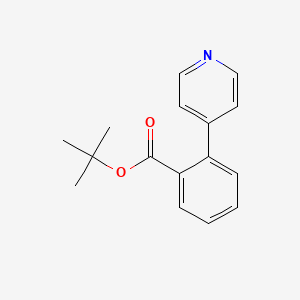

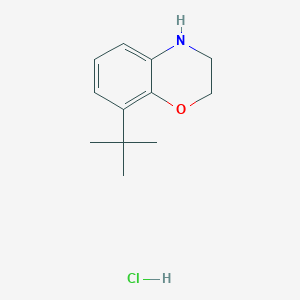

“[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate” is a chemical compound with the molecular formula C14H18N2O5. It contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aromatic), 1 primary amine (aliphatic), and 1 Pyrrolidine .

Molecular Structure Analysis

The molecular structure of “[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate” consists of 31 atoms, including 16 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It also contains a variety of bonds and functional groups, including a tertiary amide (aromatic), a primary amine (aliphatic), and a Pyrrolidine .Aplicaciones Científicas De Investigación

Fluorescent Zn(II) Sensors

Compounds structurally related to "[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate" have been used in the development of fluorescent Zn(II) sensors. Nolan et al. (2006) discussed the synthesis and characterization of Zinpyr family sensors, which exhibit mid-range affinity for Zn(II) and show potential in biological imaging applications. These sensors demonstrate significant fluorescence enhancement upon Zn(II) binding, making them useful for tracking zinc in biological systems (Nolan et al., 2006).

Novel Synthetic Routes

Research by Scanlan et al. (2004) showcases the development of synthetic routes to produce oxime oxalate amides, a category to which "[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate" may relate. This study explores the generation of carbamoyl radicals from oxime oxalate amides, demonstrating a versatile methodology for preparing molecules with N-benzyl-N-alkenyl amides linked to acetone oxime or benzaldoxime units, which can further undergo transformation into valuable lactams and β-lactams (Scanlan et al., 2004).

Catalysts for Hydroxylation of Benzene

Wu et al. (2015) investigated copper(II) complexes with multidentate ligands, which include structural motifs similar to "[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate", for their catalytic efficiency in the direct hydroxylation of benzene to phenol. This study emphasizes the potential of such complexes in facilitating environmentally friendly and efficient chemical transformations, highlighting the role of copper(II) ions in promoting oxidative reactions (Wu et al., 2015).

Metal-Free Transamidation

Joseph et al. (2021) explored the metal-free transamidation of benzoylpyrrolidin-2-one and amines under aqueous conditions, which pertains to research involving "[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate". This work showcases a novel approach to transamidation, achieving good yields and functional group tolerance without the need for metal catalysts. The methodology presents an eco-friendly and efficient route for modifying amide compounds (Joseph et al., 2021).

Propiedades

IUPAC Name |

[2-(aminomethyl)pyrrolidin-1-yl]-phenylmethanone;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.C2H2O4/c13-9-11-7-4-8-14(11)12(15)10-5-2-1-3-6-10;3-1(4)2(5)6/h1-3,5-6,11H,4,7-9,13H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEAYVREEJYLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1379452.png)

![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B1379453.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379454.png)

![{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B1379462.png)